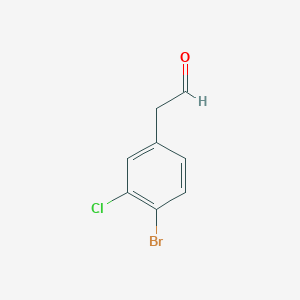
2-(4-Bromo-3-chlorophenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3-chlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrClO It is characterized by the presence of a bromo and chloro substituent on a phenyl ring, which is attached to an acetaldehyde group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-chlorophenyl)acetaldehyde typically involves the bromination and chlorination of a phenylacetaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the phenyl ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
化学反应分析
Types of Reactions: 2-(4-Bromo-3-chlorophenyl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed:
Oxidation: 2-(4-Bromo-3-chlorophenyl)acetic acid.
Reduction: 2-(4-Bromo-3-chlorophenyl)ethanol.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
科学研究应用
2-(4-Bromo-3-chlorophenyl)acetaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)acetaldehyde largely depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The bromo and chloro substituents can also interact with molecular targets, affecting the compound’s overall biological activity .
相似化合物的比较
- 2-(3-Bromo-4-chlorophenyl)acetaldehyde
- 2-(3-Bromo-5-chlorophenyl)acetaldehyde
- 2-(4-Bromo-2-chlorophenyl)acetaldehyde
Comparison: Compared to its analogs, 2-(4-Bromo-3-chlorophenyl)acetaldehyde is unique due to the specific positioning of the bromo and chloro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for targeted chemical synthesis and research applications .
属性
CAS 编号 |
109346-87-4 |
|---|---|
分子式 |
C8H6BrClO |
分子量 |
233.49 g/mol |
IUPAC 名称 |
2-(4-bromo-3-chlorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6BrClO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2 |
InChI 键 |
LCGRHQKVBNLQMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC=O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


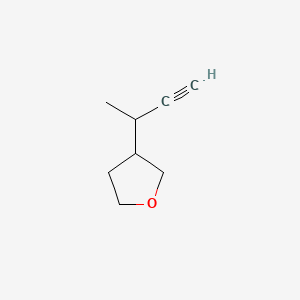
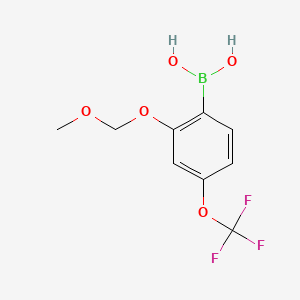
![(1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13572981.png)
![3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)
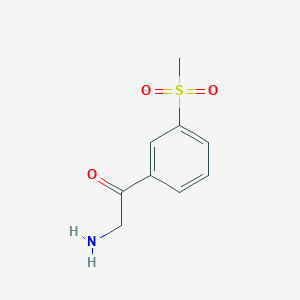
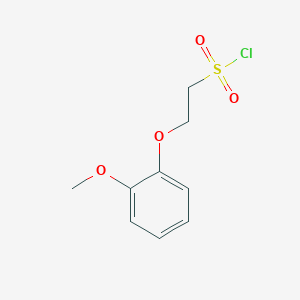
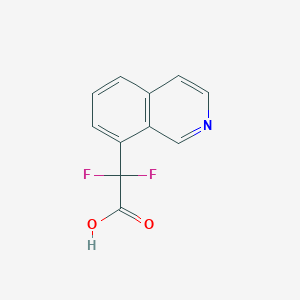
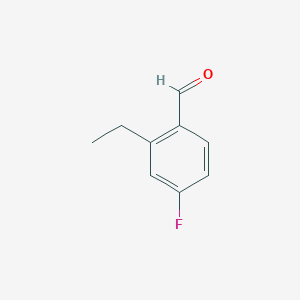
![N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide](/img/structure/B13573039.png)
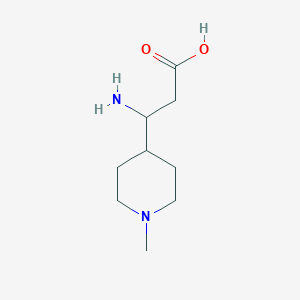
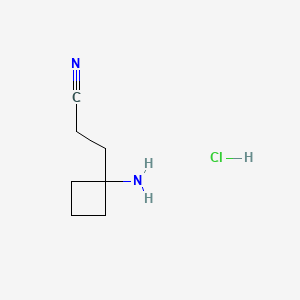
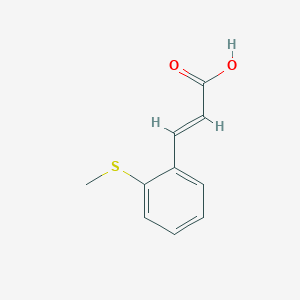
![Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13573068.png)
